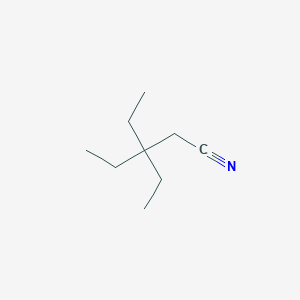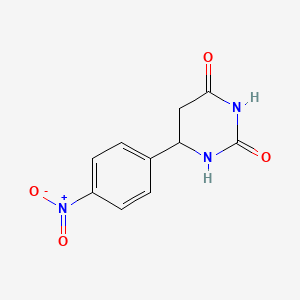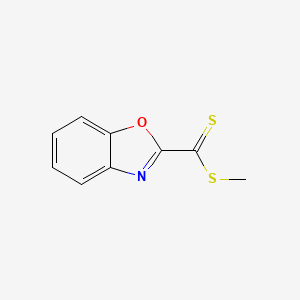![molecular formula C18H18 B14350084 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene CAS No. 90808-94-9](/img/structure/B14350084.png)
1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene: is an organic compound that features a benzene ring substituted with two cyclopenta-1,3-dien-1-ylmethyl groups at the 1 and 2 positions. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality of cyclopentadiene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene can be synthesized through a multi-step process involving the formation of cyclopentadiene derivatives and their subsequent coupling with benzene derivatives. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the steam cracking of naphtha to produce cyclopentadiene, which is then dimerized to form dicyclopentadiene. The dicyclopentadiene is cracked to regenerate cyclopentadiene, which is then used in further reactions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene groups into more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the study of aromaticity and conjugation .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of advanced polymers and resins .
Wirkmechanismus
The mechanism of action of 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive diene groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the formation of complex structures. The benzene ring provides stability and aromatic character, which influences the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadiene: Shares the diene functionality but lacks the benzene ring.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of 1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene.
Benzene: Provides the aromatic core but lacks the reactive diene groups.
Uniqueness: this compound is unique due to its combination of aromatic and diene functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial chemistry .
Eigenschaften
| 90808-94-9 | |
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,2-bis(cyclopenta-1,3-dien-1-ylmethyl)benzene |
InChI |
InChI=1S/C18H18/c1-2-8-15(7-1)13-17-11-5-6-12-18(17)14-16-9-3-4-10-16/h1-7,9,11-12H,8,10,13-14H2 |
InChI-Schlüssel |
KPBHTBWYEYIIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C1CC2=CC=CC=C2CC3=CC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
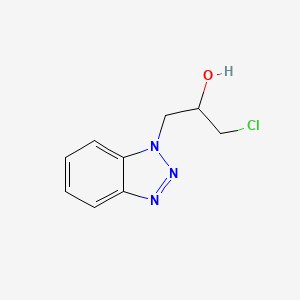
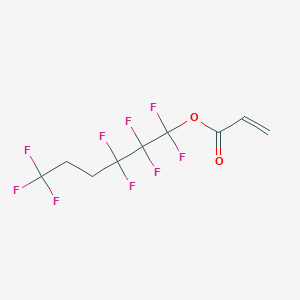


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
